molecular formula C9H11ClN2O2 B1291654 5-(tert-Butyl)-2-chloro-3-nitropyridine CAS No. 294852-28-1

5-(tert-Butyl)-2-chloro-3-nitropyridine

Cat. No. B1291654
M. Wt: 214.65 g/mol
InChI Key: FYDWBUGKMKWHDN-UHFFFAOYSA-N
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Description

The compound 5-(tert-Butyl)-2-chloro-3-nitropyridine is not directly mentioned in the provided papers. However, the papers do discuss related compounds and ligands that share structural motifs, such as the tert-butyl group and pyridine derivatives. For instance, paper describes the synthesis and characterization of 4'-tert-butyl-2,2':6',2''-terpyridine, a ligand that includes a sterically demanding tert-butyl group similar to the one in the compound of interest. This ligand is noted for its solubilizing properties and its ability to prevent typical face-to-face π-interactions due to the bulky alkyl substituents.

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butyl groups and pyridine structures. In paper , the synthesis of 4'-tert-butyl-2,2':6',2''-terpyridine is detailed, highlighting the use of a sterically demanding tert-butyl group. Similarly, paper and discuss the synthesis of Schiff base compounds starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes. These methods could provide insights into potential synthetic routes for 5-(tert-Butyl)-2-chloro-3-nitropyridine, considering the structural similarities.

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are characterized using various techniques, including X-ray crystallography and spectroscopic methods. For example, paper and describe the crystal and molecular structure of a dihydrothieno[2,3-c]pyridine derivative, which is stabilized by intramolecular hydrogen bonds. Paper also discusses the molecular packing in the solid state of 4'-tert-butyl-2,2':6',2''-terpyridine, which is influenced by the tert-butyl substituent. These analyses are relevant for understanding the potential molecular structure of 5-(tert-Butyl)-2-chloro-3-nitropyridine.

Chemical Reactions Analysis

The papers provide information on the reactivity of related compounds. For instance, paper describes the synthesis of nitrosylruthenium complexes by reacting alkoxo complexes with acids, leading to various geometrical isomers. Although not directly related to 5-(tert-Butyl)-2-chloro-3-nitropyridine, these reactions showcase the reactivity of pyridine derivatives in the presence of metal centers and could be indicative of the types of chemical reactions that the compound of interest might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers are inferred from their synthesis, characterization, and molecular structure. For example, the sterically demanding tert-butyl group in paper is suggested to be slightly electron-releasing based on cyclic voltammetric data. The intramolecular hydrogen bonding described in paper and could also suggest similar properties for 5-(tert-Butyl)-2-chloro-3-nitropyridine, such as solubility and stability. However, without direct data on the compound of interest, these properties are speculative.

Scientific Research Applications

Molecular Probes and Labels

Nitroxides, including compounds structurally related to "5-(tert-Butyl)-2-chloro-3-nitropyridine," are widely used as molecular probes and labels in biophysics, structural biology, and biomedical research. Their applications are based on the stability of the nitroxide group, which is crucial for probing and labeling due to its resistance to chemical and enzymatic reduction. The study on "2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties" highlights the synthesis and redox properties of highly strained nitroxides, demonstrating their potential in scientific research applications (Zhurko et al., 2020).

Organic Magnetic Materials

Compounds similar to "5-(tert-Butyl)-2-chloro-3-nitropyridine" have been studied for their role in organic magnetic materials. For instance, nitroxide radicals were synthesized and characterized, with their crystallography and magnetic susceptibility analyzed. These studies provide insights into the design of magnetic materials, showing how the structural aspects of such compounds influence their magnetic properties (Ferrer et al., 2001).

Synthetic Pathways and Ligand Development

Research on "Synthesis of a New Series of Imidazo-[1,5-a]pyrido[2,3-e]pyrazines as Potential Ligands for the GABA Receptor Complex" illustrates the synthetic utility of chloro-nitropyridine derivatives. Starting from 2-chloro-3-nitropyridine, a series of compounds were synthesized, showcasing the application of such chemical structures in developing ligands for receptor complexes, which are crucial in pharmaceutical research (Weber et al., 2002).

Advanced Materials and Sensitizers

Another study reports the synthesis of novel phthalonitriles and corresponding metal phthalocyaninates, starting from compounds structurally related to "5-(tert-Butyl)-2-chloro-3-nitropyridine." These materials find applications in sensorics for smart materials production, highlighting the potential of such compounds in the development of new materials with specific functions (Vashurin et al., 2018).

properties

IUPAC Name

5-tert-butyl-2-chloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-9(2,3)6-4-7(12(13)14)8(10)11-5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDWBUGKMKWHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butyl)-2-chloro-3-nitropyridine

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